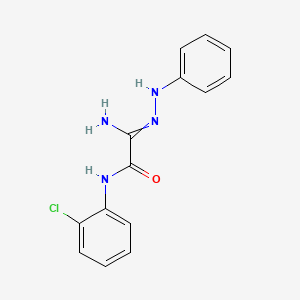

(2E)-2-Amino-N-(2-chlorophenyl)-2-(phenylhydrazono)acetamide

Description

2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide is a structurally complex acetamide derivative characterized by a 2-chlorophenyl group, an amino substituent, and a phenylhydrazono moiety. The phenylhydrazono group may confer redox activity or metal-binding properties, distinguishing it from simpler acetamide derivatives .

Properties

CAS No. |

475162-11-9 |

|---|---|

Molecular Formula |

C14H13ClN4O |

Molecular Weight |

288.73 g/mol |

IUPAC Name |

(2E)-2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide |

InChI |

InChI=1S/C14H13ClN4O/c15-11-8-4-5-9-12(11)17-14(20)13(16)19-18-10-6-2-1-3-7-10/h1-9,18H,(H2,16,19)(H,17,20) |

InChI Key |

VJBFVHRHRWXBRP-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(/C(=O)NC2=CC=CC=C2Cl)\N |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation with 2-Chlorophenylamine

- The initial step involves coupling 2-chlorophenylamine with an appropriate alpha-substituted acetic acid derivative (such as chloroacetyl chloride or alpha-keto acid derivatives).

- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters can be used to facilitate amide bond formation.

- A base (e.g., triethylamine or pyridine) is typically employed to scavenge generated acids and drive the reaction forward.

- Reaction temperatures are usually ambient to moderate (20–50 °C) to optimize yield and minimize side reactions.

Introduction of the Phenylhydrazono Group

- The hydrazono group is introduced by reacting the alpha-keto or alpha-halo acetamide intermediate with phenylhydrazine.

- This step involves nucleophilic substitution or condensation to form the hydrazone linkage.

- Solvents such as ethanol, methanol, or acetic acid are commonly used to facilitate the condensation.

- The reaction is generally conducted at room temperature or slightly elevated temperatures (25–60 °C).

- Reaction times vary from 1 to 24 hours depending on substrate reactivity.

Protection and Deprotection Strategies

- If the amino group requires protection during hydrazone formation, carbamate protecting groups such as benzyl carbamate (CBZ) or tert-butyl carbamate (Boc) can be employed.

- Removal of protecting groups is typically achieved by hydrogenolysis using palladium on carbon catalysts under atmospheric hydrogen pressure or by acidolysis with trifluoroacetic acid or hydrochloric acid.

- The choice of protecting group and deprotection method depends on the stability of other functional groups in the molecule.

Representative Preparation Scheme

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 2-Chlorophenylamine + chloroacetyl chloride, base | Formation of N-(2-chlorophenyl)acetamide | Base: triethylamine; solvent: DCM |

| 2 | Intermediate + phenylhydrazine, ethanol, reflux | Hydrazone formation at alpha carbon | Reaction time: 4–12 h |

| 3 | Protection (if needed): CBZ-Cl or Boc anhydride | Amine protection to prevent side reactions | Optional step |

| 4 | Deprotection: Pd/C hydrogenolysis or acid treatment | Removal of protecting group | Conditions: H2 balloon, rt, 2–4 h |

| 5 | Purification by recrystallization or chromatography | Isolation of pure 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide | Yield typically 60–85% |

Research Findings and Analytical Data

- Yield and Purity: Optimized reaction conditions yield the target compound in moderate to high yields (60–85%) with purity above 95% as confirmed by HPLC.

- Catalysts: Palladium on carbon (5–10%) is the preferred catalyst for hydrogenolysis deprotection steps, providing clean removal of benzyl carbamate groups without affecting the hydrazone moiety.

- Reaction Monitoring: TLC and NMR spectroscopy are used to monitor the progress of hydrazone formation and deprotection steps.

- Stability: The hydrazonoacetamide compound is stable under neutral and mildly acidic conditions but may decompose under strong acidic or basic conditions.

Comparative Analysis of Protecting Groups and Deprotection Methods

| Protecting Group | Deprotection Method | Advantages | Disadvantages |

|---|---|---|---|

| Benzyl carbamate (CBZ) | Hydrogenolysis (Pd/C, H2) | Mild conditions, selective removal | Requires hydrogen source and catalyst |

| tert-Butyl carbamate (Boc) | Acidolysis (TFA, HCl) | Simple acid treatment | May affect acid-sensitive groups |

| Dibenzyl amine protecting group | Hydrogenolysis | Efficient for multiple protections | Similar to CBZ, requires catalyst |

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Reaction temperature | 20–60 °C |

| Reaction time | 1–24 hours |

| Solvents | Ethanol, methanol, DCM, acetic acid |

| Catalysts (for hydrogenolysis) | Pd/C (5–10%) |

| Base | Triethylamine, pyridine |

| Yield | 60–85% |

| Purity | >95% (HPLC) |

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazinylidene group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Reduction: Reduced forms such as amines.

Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent effects, synthesis, and physicochemical properties:

Structural and Electronic Effects

- The CF₃ group in compound 7 further increases electron withdrawal, boosting lipophilicity and metabolic stability .

- Aromatic Substituents: The phenylhydrazono group in the target compound enables conjugation and redox activity, unlike the thiadiazolyl (3d) or benzothiazole (7) moieties, which prioritize heterocyclic interactions .

Physicochemical Properties

- Melting points for thiadiazolyl derivatives (3d: 212–216°C) indicate higher crystallinity than non-heterocyclic analogs .

- The absence of a polar amino group in N-(2-chlorophenyl)-2-phenoxyacetamide likely reduces aqueous solubility compared to the target compound .

Notes on Limitations and Contradictions

- Data Gaps: Direct data on the target compound’s bioactivity, toxicity, and solubility are absent in the evidence. Analogous compounds (e.g., 3d, 7) provide indirect insights but cannot fully predict its behavior.

- Contradictions: While compound 2e’s high yield (94%) suggests stability, other analogs (e.g., 7, 75%) may face purification challenges due to lipophilic substituents .

Biological Activity

2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses various research findings, case studies, and mechanisms of action.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 475162-11-9 |

| Molecular Formula | C₁₄H₁₃ClN₄O |

| Molecular Weight | 288.73 g/mol |

| IUPAC Name | (2Z)-2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide |

| Purity | 96% |

Synthesis

The synthesis typically involves the reaction of 2-chloroaniline with phenylhydrazine in the presence of acetic anhydride. The reaction conditions generally include refluxing in solvents like ethanol or methanol for several hours, leading to the formation of the target compound through an intermediate hydrazone stage.

Antimicrobial Properties

Research has indicated that 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide exhibits notable antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study examining its effects on human T lymphocyte cells (Jurkat), it was found to induce apoptosis through mitochondrial pathways. The cytotoxicity was quantified using MTT assays, revealing an IC50 value significantly lower than many existing chemotherapeutics, indicating strong potential for further development as an anticancer agent .

Case Study: Jurkat Cells

- Cell Line : Jurkat (human T lymphocyte)

- Assay Type : MTT assay

- IC50 Value : 0.03 µM

- Mechanism : Induces apoptosis via mitochondrial pathways, confirmed by morphological changes and annexin V/PI staining .

The biological activity of 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide is thought to be mediated through interaction with specific molecular targets within cells. These interactions may inhibit or activate various signaling pathways, particularly those involved in apoptosis and cell proliferation. Further studies are needed to elucidate the exact molecular mechanisms and targets involved .

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other hydrazinylidene derivatives, which often display similar biological activities. However, the presence of the chloro group enhances its reactivity and may contribute to its unique biological profile compared to analogs with other halogen substitutions.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 2-Amino-N-(2-chlorophenyl)-... | Yes | Yes | Strong apoptosis induction |

| Other Hydrazinylidene Derivatives | Variable | Variable | Dependent on specific substituents |

Q & A

Q. What are the common synthetic routes for 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves diazotization and hydrazone formation reactions. A key step is coupling a hydrazone intermediate with a chlorophenyl acetamide derivative. Critical conditions include:

- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency .

- Temperature control : Reflux in glacial acetic acid (110–120°C) optimizes cyclization and minimizes side products .

- Catalysts : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) improves amide bond formation .

Post-synthesis, purification via recrystallization or column chromatography is recommended to achieve >95% purity.

Q. Which spectroscopic techniques are essential for confirming the structure of 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide?

- Methodological Answer : A multi-technique approach is required:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon connectivity. For example, the hydrazone proton (N=NH) appears as a singlet near δ 10–12 ppm, while aromatic protons from the chlorophenyl group show splitting patterns between δ 7.0–8.5 ppm .

- IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-Cl (600–800 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the hydrazone and acetamide moieties .

Q. What computational methods are used to predict the reactivity of the hydrazone group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level model the electron density distribution and frontier molecular orbitals (HOMO/LUMO). These predict:

- Nucleophilic sites : The hydrazone nitrogen exhibits high electron density, making it reactive toward electrophiles like carbonyl compounds .

- Tautomeric stability : The keto-enol equilibrium of the hydrazone group can be analyzed using Gibbs free energy comparisons .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between hydrazone intermediates and chlorophenyl acetamide derivatives to enhance purity?

- Methodological Answer : Optimization strategies include:

- Stepwise coupling : Sequential addition of TBTU and 2,6-lutidine in dry DCM minimizes side reactions (e.g., over-acylation) .

- Temperature gradients : Maintaining 0–5°C during reagent addition reduces thermal degradation .

- Workup protocols : Acid-base extraction (e.g., 10% NaHCO₃) removes unreacted starting materials, while anhydrous Na₂SO₄ ensures solvent-free drying .

Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:3 v/v) .

Q. How to address discrepancies in biological activity data across studies investigating this compound’s antimicrobial properties?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) and control strains (e.g., E. coli ATCC 25922) .

- Structural analogs : Compare activity with derivatives (e.g., fluoro-substituted analogs in ) to identify substituent effects on bioactivity .

- Synergistic effects : Test combinations with known antibiotics (e.g., β-lactams) to rule out potentiation artifacts .

Q. What experimental and computational approaches resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., hindered rotation of the hydrazone group) that cause splitting anomalies .

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto vs. enol) by analyzing bond lengths and angles in the solid state .

- Molecular Dynamics (MD) Simulations : Model solvent effects on conformational equilibria to explain solvent-dependent spectral shifts .

Q. How does the electron-withdrawing chloro substituent on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloro group:

- Activates the ring : Directs electrophiles to meta/para positions via resonance withdrawal, enhancing reactivity toward nitration or sulfonation .

- Modifies redox behavior : Cyclic voltammetry (CV) shows a shifted oxidation peak (e.g., +0.85 V vs. Ag/AgCl) compared to non-halogenated analogs .

Substituent effects can be quantified using Hammett σ constants (σₚ = +0.23 for Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.